Tris(2-methylthiophen-3-yl)phosphane
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Overview
Description
Tris(2-methylthiophen-3-yl)phosphane is a tertiary phosphine compound with the molecular formula C15H15PS3 . This compound is characterized by the presence of three 2-methylthiophen-3-yl groups attached to a central phosphorus atom. Tertiary phosphines like this compound are widely studied due to their applications in catalysis, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tris(2-methylthiophen-3-yl)phosphane typically involves the reaction of 2-methylthiophen-3-yl magnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3C5H4SCH3MgBr+PCl3→P(C5H4SCH3)3+3MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tris(2-methylthiophen-3-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the thiophenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkyl halides are used under controlled conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Tris(2-methylthiophen-3-yl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Tris(2-methylthiophen-3-yl)phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include metal centers in catalytic systems, and the pathways involve coordination and electron donation from the phosphorus atom to the metal.
Comparison with Similar Compounds
- Tris(2-methoxyphenyl)phosphine
- Tris(2,4,6-trimethoxyphenyl)phosphine
- Tris(2-carboxyethyl)phosphine
Comparison: Tris(2-methylthiophen-3-yl)phosphane is unique due to the presence of thiophenyl groups, which impart distinct electronic and steric properties compared to other tris-substituted phosphines. This uniqueness makes it particularly useful in specific catalytic applications where these properties are advantageous.
Properties
CAS No. |
30536-97-1 |
---|---|
Molecular Formula |
C15H15PS3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
tris(2-methylthiophen-3-yl)phosphane |
InChI |
InChI=1S/C15H15PS3/c1-10-13(4-7-17-10)16(14-5-8-18-11(14)2)15-6-9-19-12(15)3/h4-9H,1-3H3 |
InChI Key |
FYYMFEWRMKTUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)P(C2=C(SC=C2)C)C3=C(SC=C3)C |
Origin of Product |
United States |
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